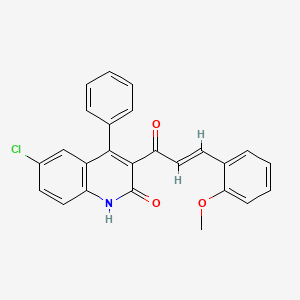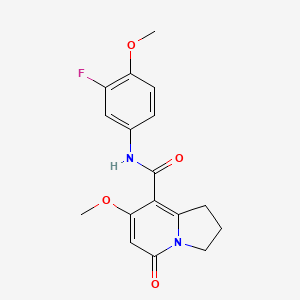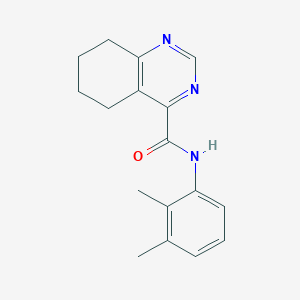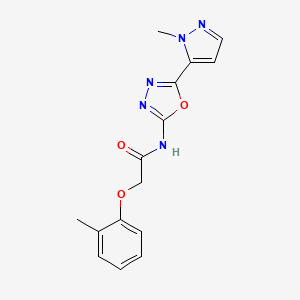![molecular formula C12H15N3O5S B2544273 2-[(2,4-DINITROPHENYL)SULFANYL]-N,N-DIETHYLACETAMIDE CAS No. 459206-78-1](/img/structure/B2544273.png)
2-[(2,4-DINITROPHENYL)SULFANYL]-N,N-DIETHYLACETAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2,4-DINITROPHENYL)SULFANYL]-N,N-DIETHYLACETAMIDE is an organic compound with the molecular formula C12H15N3O5S It is characterized by the presence of a dinitrophenyl group attached to a sulfanyl group, which is further connected to an N,N-diethylacetamide moiety
Métodos De Preparación
The synthesis of 2-[(2,4-DINITROPHENYL)SULFANYL]-N,N-DIETHYLACETAMIDE typically involves the reaction of 2,4-dinitrophenylsulfanyl chloride with N,N-diethylacetamide in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Análisis De Reacciones Químicas
2-[(2,4-DINITROPHENYL)SULFANYL]-N,N-DIETHYLACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-[(2,4-DINITROPHENYL)SULFANYL]-N,N-DIETHYLACETAMIDE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 2-[(2,4-DINITROPHENYL)SULFANYL]-N,N-DIETHYLACETAMIDE involves its interaction with specific molecular targets. The dinitrophenyl group can interact with proteins and enzymes, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparación Con Compuestos Similares
Similar compounds to 2-[(2,4-DINITROPHENYL)SULFANYL]-N,N-DIETHYLACETAMIDE include:
2-[(2,4-DINITROPHENYL)SULFANYL]-1H-BENZIMIDAZOLE: This compound has a benzimidazole moiety instead of the N,N-diethylacetamide group.
2-[(2,4-DINITROPHENYL)SULFANYL]-N-PHENYLACETAMIDE: This compound features a phenylacetamide group. These compounds share the dinitrophenylsulfanyl core but differ in their additional functional groups, leading to variations in their chemical properties and applications.
Propiedades
IUPAC Name |
2-(2,4-dinitrophenyl)sulfanyl-N,N-diethylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O5S/c1-3-13(4-2)12(16)8-21-11-6-5-9(14(17)18)7-10(11)15(19)20/h5-7H,3-4,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJJAOJDYTXMYEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CSC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(1-Methylimidazol-2-yl)methyl]piperazine;trihydrochloride](/img/structure/B2544195.png)

![N-{4-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-yl}acetamide](/img/structure/B2544199.png)
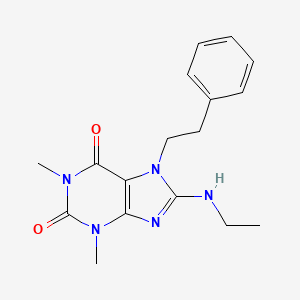

![1-(1H-Benzo[d]imidazol-2-yl)azetidin-3-amine dihydrochloride](/img/structure/B2544203.png)

![5-(3-Methoxyphenyl)-3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole](/img/structure/B2544207.png)
